1-Bromopyrene
1-Bromopyrene
1-Bromopyrene, a polycyclic aromatic hydrocarbon (PAH), is a mono bromo substituted pyrene derivative. Its synthesis has been reported. Its gas phase UV-absorption spectra in the UV wavelength range at elevated temperature has been studied. Electron affinitiy (EA) of 1-bromopyrene has been investigated using electron attachment desorption chemical ionization mass spectrometry (DCI-MS) and triple quadrupole tandem mass spectrometry. It participates in the synthesis of novel ruthenium (II) bipyridine or terpyridine complexes bearing pyrene moiety. The reaction of 1-bromopyrene cation radical with water in acetonitrile has been analyzed using the electron transfer stopped-flow (ETSF) method.
Brand Name:
Vulcanchem
CAS No.:
1714-29-0
VCID:
VC20840079
InChI:
InChI=1S/C16H9Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
SMILES:
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Br
Molecular Formula:
C16H9Br
Molecular Weight:
281.15 g/mol
1-Bromopyrene
CAS No.: 1714-29-0
Cat. No.: VC20840079
Molecular Formula: C16H9Br
Molecular Weight: 281.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-Bromopyrene, a polycyclic aromatic hydrocarbon (PAH), is a mono bromo substituted pyrene derivative. Its synthesis has been reported. Its gas phase UV-absorption spectra in the UV wavelength range at elevated temperature has been studied. Electron affinitiy (EA) of 1-bromopyrene has been investigated using electron attachment desorption chemical ionization mass spectrometry (DCI-MS) and triple quadrupole tandem mass spectrometry. It participates in the synthesis of novel ruthenium (II) bipyridine or terpyridine complexes bearing pyrene moiety. The reaction of 1-bromopyrene cation radical with water in acetonitrile has been analyzed using the electron transfer stopped-flow (ETSF) method. |
|---|---|
| CAS No. | 1714-29-0 |
| Molecular Formula | C16H9Br |
| Molecular Weight | 281.15 g/mol |
| IUPAC Name | 1-bromopyrene |
| Standard InChI | InChI=1S/C16H9Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |
| Standard InChI Key | HYGLETVERPVXOS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Br |
| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator